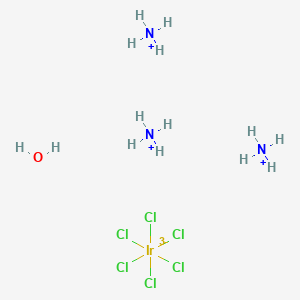
2,3-Dihydro-4-iodoinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthetic Strategies and Applications
2,3-Dihydro-4-iodoinden-1-one is a derivative of Indane-1,3-dione, which is a versatile building block used in numerous applications . It is among one of the most privileged scaffolds in chemistry . The derivatives of this structure can find applications in various research fields .
Medicinal Chemistry
Indane-1,3-dione, a close analogue of 2,3-Dihydro-4-iodoinden-1-one, is commonly associated with the design of biologically active compounds . The most relevant examples in this field are undoubtedly Donepezil, which is still under use for the treatment of Alzheimer’s disease , or Indinavir, which is used for the treatment of AIDs disease .
Organic Electronics
Indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications . Given the structural similarity, 2,3-Dihydro-4-iodoinden-1-one could potentially be used in similar applications.
Photopolymerization
Indane-1,3-dione is used as a photoinitiator of polymerization . 2,3-Dihydro-4-iodoinden-1-one, being a derivative, could potentially be used in similar applications.
Optical Sensing
Indane-1,3-dione finds applications in optical sensing . Given the structural similarity, 2,3-Dihydro-4-iodoinden-1-one could potentially be used in similar applications.
Non-Linear Optical (NLO) Applications
Indane-1,3-dione is used in non-linear optical (NLO) applications . 2,3-Dihydro-4-iodoinden-1-one, being a derivative, could potentially be used in similar applications.
Decarbonylative Cycloaddition
2,3-Dihydro-1H-inden-1-one derivatives were synthesized by a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I) catalyzed direct carbon–carbon bond cleavage . This suggests that 2,3-Dihydro-4-iodoinden-1-one could potentially be used in similar chemical reactions.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydro-4-iodoinden-1-one It’s known that indole derivatives, which include 2,3-dihydro-4-iodoinden-1-one, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic applications .
Mode of Action
The exact mode of action of 2,3-Dihydro-4-iodoinden-1-one Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
The biochemical pathways affected by 2,3-Dihydro-4-iodoinden-1-one Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
The molecular and cellular effects of 2,3-Dihydro-4-iodoinden-1-one Given that indole derivatives are known to have a broad range of biological activities , it’s likely that the effects of 2,3-Dihydro-4-iodoinden-1-one would be diverse and context-dependent.
properties
IUPAC Name |
4-iodo-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAUMFDMSJNKHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600073 |
Source


|
| Record name | 4-Iodo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-4-iodoinden-1-one | |
CAS RN |
60899-33-4 |
Source


|
| Record name | 4-Iodo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60899-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)




